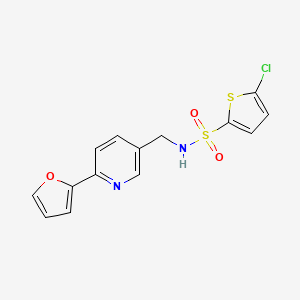

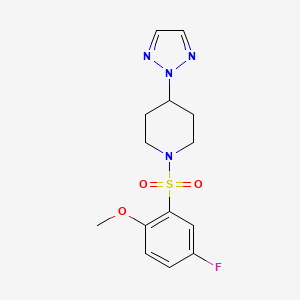

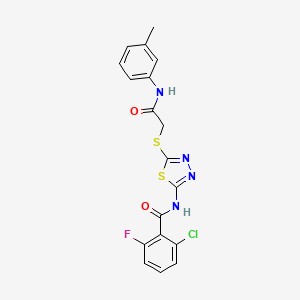

5-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound likely involves several steps. While I don’t have specific papers on this exact compound, I can provide insights based on general principles. A plausible synthetic route might include boron-based coupling reactions (such as Suzuki–Miyaura coupling) or radical-based methods . Further experimental details would be needed to confirm the exact procedure.

Applications De Recherche Scientifique

Corrosion Inhibition:

- The compound shows potential as a corrosion inhibitor. Studies on similar molecules, like 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid, reveal their effectiveness in inhibiting mild steel corrosion in acidic environments. The inhibition efficiency increases with concentration but decreases with rising temperature. Such compounds act through mixed-type inhibition and adhere to metal surfaces following Langmuir adsorption isotherm (Sappani & Karthikeyan, 2014).

Synthesis of Complex Heterocyclic Structures:

- Compounds involving furan and thiophene rings are crucial in synthesizing diverse heterocyclic structures. For example, studies on reactions of formylfurancarboxylates with ethylene glycol and subsequent reduction with lithium aluminum hydride have led to the formation of various (1,3-dioxolan-2-yl)furancarboxylates, which are significant in organic chemistry (Pevzner, 2001).

Antimicrobial Activities:

- Synthesis of novel heterocyclic compounds containing sulfonamido moieties based on thiophene and furan derivatives has shown promising antimicrobial activities. The synthesized compounds exhibit significant inhibitory effects against various bacterial strains, highlighting their potential in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Antitumor Applications:

- Certain derivatives of thiophene and furan sulfonamides have demonstrated potent antitumor properties. The synthesis of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates, for instance, has led to compounds showing higher activity against liver, colon, and lung cancer cell lines compared to standard drugs like doxorubicin (Hafez, Alsalamah, & El-Gazzar, 2017).

Drug Development and Design:

- Heterocyclic compounds containing oxygen and sulfur, such as furans and thiophenes, are crucial in drug discovery and design. They serve as key building blocks and are used both as intact scaffolds within drugs and as synthons for non-aromatic structural moieties. This versatility makes them invaluable in medicinal chemistry (Sperry & Wright, 2005).

Propriétés

IUPAC Name |

5-chloro-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3S2/c15-13-5-6-14(21-13)22(18,19)17-9-10-3-4-11(16-8-10)12-2-1-7-20-12/h1-8,17H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNVFOKDILQCRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(2,4-Dichlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2713947.png)

![Methyl 2-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/no-structure.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2713954.png)

![N-(3-methylisothiazol-5-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2713959.png)

![6-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2713961.png)